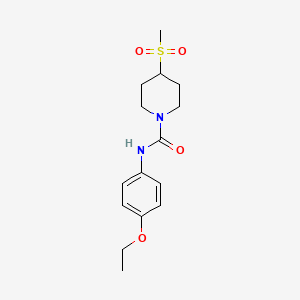
N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxyphenyl group, a methylsulfonyl group, and a piperidine carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with a suitable nucleophile.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction, often using reagents like methylsulfonyl chloride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using carboxylic acid derivatives and amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and piperidine moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the piper
生物活性
N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications backed by recent research findings.
The synthesis of this compound involves several key steps:
- Piperidine Ring Formation : The piperidine structure is typically created through cyclization reactions involving appropriate precursors.
- Introduction of Ethoxy and Methylsulfonyl Groups : These groups are introduced through alkylation and sulfonylation reactions, respectively.
- Carboxamide Formation : The final carboxamide group is formed by reacting the intermediate with an amine or ammonia source.
The compound's molecular formula is C16H23N2O4S, with a molecular weight of approximately 351.44 g/mol. It features a piperidine core that is critical for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been studied for its potential as an inhibitor in several biological pathways, particularly in the context of viral infections and cancer therapy.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. Research indicates that derivatives of piperidine, including this compound, can inhibit the main protease (Mpro) of SARS-CoV-2, albeit with modest efficacy. In silico studies suggest that these compounds may bind to the catalytic site of Mpro, indicating a pathway for further optimization and development as antiviral agents .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Compounds with similar piperidine structures have shown promise in inhibiting microtubule assembly and inducing apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). These studies suggest that modifications to the piperidine scaffold can enhance cytotoxicity and apoptosis induction .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
In a study focused on piperidine derivatives, this compound was evaluated alongside other compounds for its ability to inhibit viral replication. The results indicated that while it did not exhibit strong inhibition against all tested viral targets, it showed promising activity against specific strains, warranting further investigation into structural modifications that could enhance its efficacy .
Case Study: Cancer Cell Line Studies
Another study assessed the cytotoxic effects of various piperidine derivatives on breast cancer cell lines. This compound demonstrated significant induction of apoptosis at certain concentrations, suggesting its potential as a lead compound in developing anticancer therapies .
属性
IUPAC Name |
N-(4-ethoxyphenyl)-4-methylsulfonylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-21-13-6-4-12(5-7-13)16-15(18)17-10-8-14(9-11-17)22(2,19)20/h4-7,14H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDUJQBXXWDUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













